Thioformyldistamycin
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Overview
Description
Thioformyldistamycin is a natural product that belongs to the class of aromatic polyketides. It is a potent DNA-binding molecule that exhibits antitumor and antibiotic properties. Thioformyldistamycin is synthesized by the actinomycete Streptomyces and has been extensively studied for its potential applications in the field of medicine and biotechnology.
Mechanism Of Action
Thioformyldistamycin exhibits its antitumor and antibiotic properties by binding to DNA and interfering with its replication and transcription. Thioformyldistamycin binds to the minor groove of DNA and forms a stable complex that prevents the DNA from being replicated or transcribed. Thioformyldistamycin also inhibits the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription.
Biochemical And Physiological Effects
Thioformyldistamycin has been shown to exhibit potent antitumor and antibiotic properties in vitro and in vivo. It has been found to be effective against a wide range of cancer cell lines and bacterial strains. Thioformyldistamycin has also been shown to exhibit low toxicity and minimal side effects, making it a promising candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
Thioformyldistamycin has several advantages for use in lab experiments. It is a potent DNA-binding molecule that exhibits antitumor and antibiotic properties, making it a useful tool for studying DNA replication and transcription. Thioformyldistamycin is also relatively easy to synthesize and has been extensively studied, making it a well-characterized molecule.
However, thioformyldistamycin also has several limitations for use in lab experiments. Its synthesis is complex and requires the use of specialized equipment and conditions. Thioformyldistamycin is also relatively expensive to produce, limiting its availability for use in large-scale experiments.
Future Directions
There are several future directions for research on thioformyldistamycin. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and bacterial infections. Another direction is to study its mechanism of action in more detail, with the goal of developing more potent and selective DNA-binding molecules. Finally, further research is needed to optimize the synthesis of thioformyldistamycin and to develop more efficient and cost-effective methods for its production.
Synthesis Methods
Thioformyldistamycin is synthesized by the Streptomyces bacteria through a complex biosynthetic pathway that involves the assembly of multiple polyketide chains. The synthesis of thioformyldistamycin involves the action of several enzymes that catalyze different steps in the biosynthetic pathway. The exact mechanism of thioformyldistamycin synthesis is still not fully understood and requires further investigation.
Scientific Research Applications
Thioformyldistamycin has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit potent antitumor properties and has been investigated as a potential anticancer agent. Thioformyldistamycin has also been shown to exhibit antibiotic properties and has been investigated as a potential treatment for bacterial infections.
properties
CAS RN |
139341-61-0 |
---|---|
Product Name |
Thioformyldistamycin |
Molecular Formula |
C28H34ClN11O4S |
Molecular Weight |
656.2 g/mol |
IUPAC Name |
N-[5-[[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-(methanethioylamino)-1-methylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C28H33N11O4S.ClH/c1-36-11-16(32-15-44)7-21(36)26(41)34-18-9-23(38(3)13-18)28(43)35-19-10-22(39(4)14-19)27(42)33-17-8-20(37(2)12-17)25(40)31-6-5-24(29)30;/h7-15H,5-6H2,1-4H3,(H3,29,30)(H,31,40)(H,32,44)(H,33,42)(H,34,41)(H,35,43);1H |
InChI Key |
SHAYDACHQQJBGI-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)N=CS.Cl |
SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=N)N)C)C)C)NC=S.Cl |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=N)N)C)C)C)NC=S.Cl |
Other CAS RN |
139341-61-0 |
synonyms |
thioformyldistamycin thioformyldistamycin 3 monohydrochloride |
Origin of Product |
United States |
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